molecular formula C21H18ClN3S B2862973 (E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile CAS No. 683257-95-6

(E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2862973
CAS RN: 683257-95-6
M. Wt: 379.91
InChI Key: UDTJIEHRWDAQKV-SFQUDFHCSA-N
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Description

(E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C21H18ClN3S and its molecular weight is 379.91. The purity is usually 95%.
BenchChem offers high-quality (E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis Research has demonstrated the synthesis and structural elucidation of compounds similar to (E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile, focusing on their potential applications in medicinal chemistry and materials science. For example, Sa̧czewski et al. (2004) explored the synthesis, X-ray crystal structures, stabilities, and in vitro cytotoxic activities of new heteroarylacrylonitriles, highlighting their potential in cancer therapy due to their ability to induce apoptosis in cancer cells Sa̧czewski, Reszka, Gdaniec, Grünert, & Bednarski, 2004. Frolov et al. (2005) investigated the reduction of (E)-3-aryl-2-(thiazol-2-yl)acrylonitriles, providing insights into the chemical properties and reactivity of these compounds Frolov, Dotsenko, Krivokolysko, Chernega, & Litvinov, 2005.

Optoelectronic Applications Another avenue of research focuses on the use of similar compounds in optoelectronic applications. Anandan et al. (2018) designed and synthesized thiophene dyes with donor-acceptor substituted thiophene structures for enhanced nonlinear optical limiting, indicating their potential in protecting human eyes and optical sensors Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018.

Antimicrobial and Molluscicidal Properties Research by El-Bayouki & Basyouni (1988) on thiazolo[5,4-d]pyrimidines demonstrated their molluscicidal properties, indicating potential applications in combating schistosomiasis by targeting the intermediate host snails El-Bayouki & Basyouni, 1988.

Photophysical Properties Jachak et al. (2021) focused on the synthesis of novel d-π-A chromophores, investigating the effect of structural manipulations on photophysical properties through density functional theory (DFT) and time-dependent DFT studies, suggesting their application in the development of novel photonic or optoelectronic devices Jachak, Khopkar, Patel, Patil, & Shankarling, 2021.

Anticancer Activities Bhale et al. (2018) reported on the synthesis of (E)-3-(benzo[d]thiazol-2-ylamino)-2-(1-methyl-1H-indole-3-carbonyl)-3-(methylthio)acrylonitrile derivatives and evaluated their therapeutic potential, including anti-tumor activities, highlighting the compound's significance in medicinal chemistry Bhale, Chavan, Dongare, Sankpal, & Bandgar, 2018.

properties

IUPAC Name

(E)-3-(5-chloro-2-methylanilino)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3S/c1-3-15-5-7-16(8-6-15)20-13-26-21(25-20)17(11-23)12-24-19-10-18(22)9-4-14(19)2/h4-10,12-13,24H,3H2,1-2H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTJIEHRWDAQKV-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)Cl)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)Cl)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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